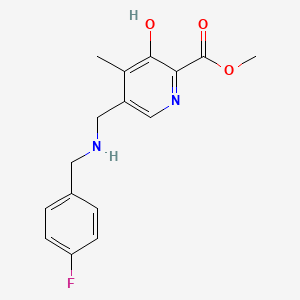![molecular formula C24H20N2O5S B12338266 2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by subsequent functionalization to introduce the biphenyl and acetic acid moieties. The reaction conditions often include the use of catalysts such as copper(I) or palladium(II) salts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The pathways involved include the modulation of signaling cascades and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: Compounds such as 3-methyl-4-phenylisoxazole and 5-phenylisoxazole share structural similarities with 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid.
Biphenyl derivatives: Compounds like 4-biphenylacetic acid and 4-biphenylmethanol also share the biphenyl moiety.
Uniqueness
The uniqueness of 2-(4’-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid lies in its combination of the isoxazole ring with the biphenyl and acetic acid functionalities. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler isoxazole or biphenyl derivatives.
Eigenschaften
Molekularformel |
C24H20N2O5S |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C24H20N2O5S/c1-16-23(26-32(29,30)21-5-3-2-4-6-21)24(31-25-16)20-13-11-19(12-14-20)18-9-7-17(8-10-18)15-22(27)28/h2-14,26H,15H2,1H3,(H,27,28) |
InChI-Schlüssel |
SEIPTWSBJBOYFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)



![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)


